molecular formula C23H18BrClN4OS B11986115 N'-[(E)-(2-bromophenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

N'-[(E)-(2-bromophenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

Cat. No.: B11986115
M. Wt: 513.8 g/mol
InChI Key: PXUULRBAZOSJJY-LGJNPRDNSA-N
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Description

N’-(2-BR-BENZYLIDENE)2((1-(2-CL-BENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-BR-BENZYLIDENE)2((1-(2-CL-BENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Thioether Formation: The benzimidazole derivative is then reacted with a suitable thiol to form the thioether linkage.

    Hydrazide Formation: The thioether is further reacted with hydrazine to form the hydrazide.

    Schiff Base Formation: Finally, the hydrazide is condensed with 2-bromo-benzaldehyde to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N’-(2-BR-BENZYLIDENE)2((1-(2-CL-BENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Nucleophiles such as amines, thiols, or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-(2-BR-BENZYLIDENE)2((1-(2-CL-BENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds such as albendazole, mebendazole, and thiabendazole.

    Thioether Compounds: Compounds containing sulfur atoms bonded to carbon atoms.

    Hydrazide Compounds: Compounds containing the hydrazide functional group.

Uniqueness

N’-(2-BR-BENZYLIDENE)2((1-(2-CL-BENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C23H18BrClN4OS

Molecular Weight

513.8 g/mol

IUPAC Name

N-[(E)-(2-bromophenyl)methylideneamino]-2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C23H18BrClN4OS/c24-18-9-3-1-7-16(18)13-26-28-22(30)15-31-23-27-20-11-5-6-12-21(20)29(23)14-17-8-2-4-10-19(17)25/h1-13H,14-15H2,(H,28,30)/b26-13+

InChI Key

PXUULRBAZOSJJY-LGJNPRDNSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC=CC=C4Br)Cl

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=CC=C4Br)Cl

Origin of Product

United States

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